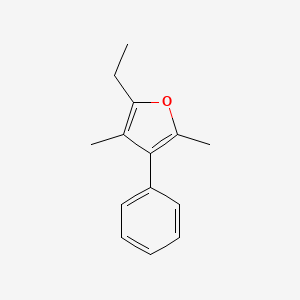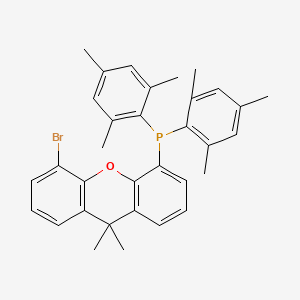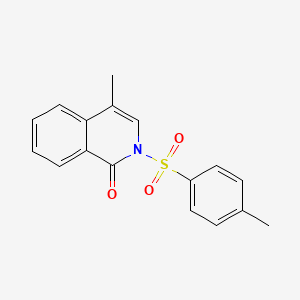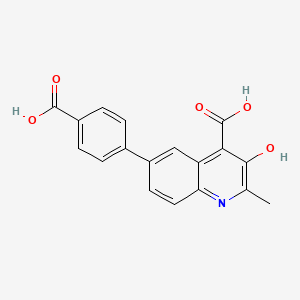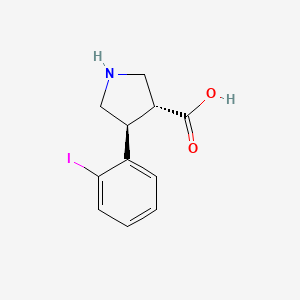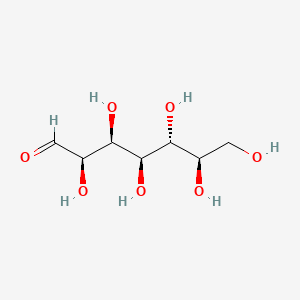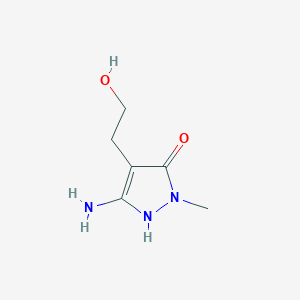![molecular formula C9H8F2N2O B12876183 2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is catalyst-free and environmentally friendly, providing rapid access to functionalized benzoxazole derivatives .
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration reactions are common, leading to the formation of substituted benzoxazoles.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications.
科学的研究の応用
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This compound can inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Benzoxazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom, leading to variations in reactivity and applications.
Benzimidazole: Features a nitrogen atom in place of the oxygen atom, offering distinct pharmacological activities
Uniqueness
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8F2N2O |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
[5-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-2-7-6(3-5)13-8(4-12)14-7/h1-3,9H,4,12H2 |
InChIキー |
JWOIIYSSNLHNPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


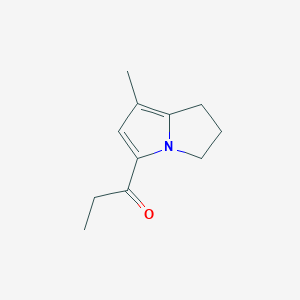
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)

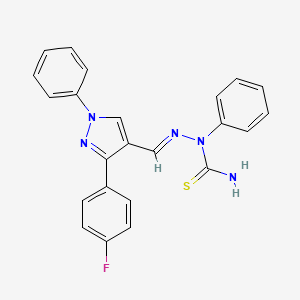
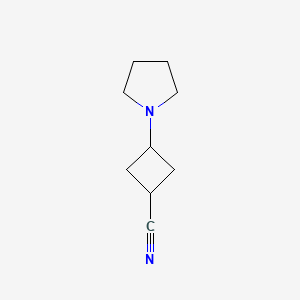
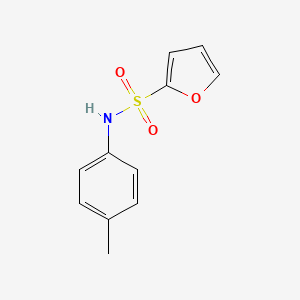
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
